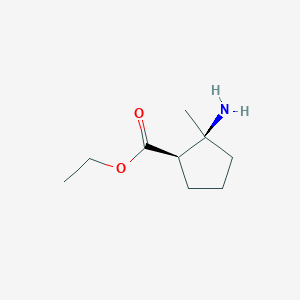
Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate, also known as AMCA or AICA, is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. AMCA is a chiral molecule with two stereoisomers, (1R,2S) and (1S,2R). In
Wirkmechanismus
The exact mechanism of action of (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate is not fully understood, but it is believed to involve the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a cellular energy sensor that regulates various metabolic processes, including glucose uptake, fatty acid oxidation, and protein synthesis. Activation of the AMPK pathway by (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This, in turn, leads to the induction of autophagy, a cellular process that removes damaged organelles and proteins, and promotes cell survival.
Biochemical and Physiological Effects:
(1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the modulation of oxidative stress, and the inhibition of inflammation. In glucose and lipid metabolism, (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate has been found to increase glucose uptake and improve insulin sensitivity in animal models of type 2 diabetes. In oxidative stress, (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate has been shown to reduce reactive oxygen species (ROS) production and enhance antioxidant defense mechanisms. In inflammation, (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate has been found to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate for lab experiments is its high degree of purity, which allows for accurate and reproducible results. Another advantage is its low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This can be overcome by using appropriate solvents or formulations.
Zukünftige Richtungen
There are several future directions for the research on (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate. One direction is the development of novel formulations that improve its solubility and bioavailability, and enhance its therapeutic efficacy. Another direction is the identification of new targets and pathways that are regulated by (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate, and the elucidation of their roles in various diseases. Additionally, the translation of (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate into clinical trials for the treatment of stroke, traumatic brain injury, inflammatory bowel disease, rheumatoid arthritis, and cancer is an important future direction.
Synthesemethoden
(1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amino group, the formation of the cyclopentane ring, and the deprotection of the amino group. The final product is obtained as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. In neuroprotection, (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate has been found to enhance neuronal survival and reduce neuronal damage in animal models of stroke and traumatic brain injury. In anti-inflammatory, (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate has been shown to reduce inflammation and improve outcomes in animal models of inflammatory bowel disease and rheumatoid arthritis. In anti-cancer, (1R,2S)-Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer types.
Eigenschaften
IUPAC Name |
ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)7-5-4-6-9(7,2)10/h7H,3-6,10H2,1-2H3/t7-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNLOJBISSHHD-CBAPKCEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@]1(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2455558.png)
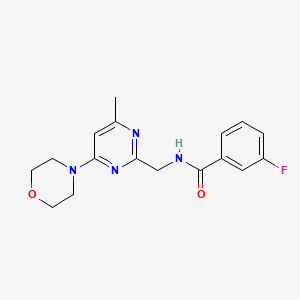
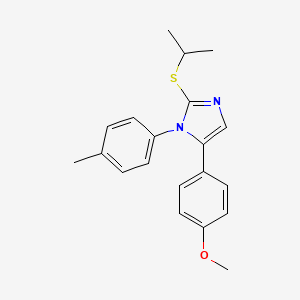
![3-phenyl-8-(1H-pyrrol-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2455563.png)

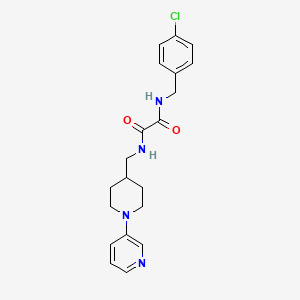
![2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455570.png)
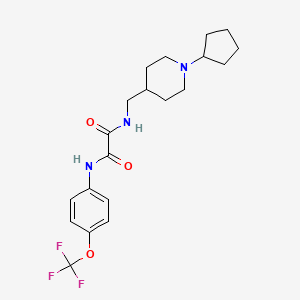
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)
![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)
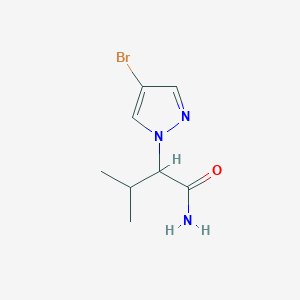
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/no-structure.png)
![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)